1H-Indole, 3-iodo-7-methoxy- 1H-Indole, 3-iodo-7-methoxy-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16235463
InChI: InChI=1S/C9H8INO/c1-12-8-4-2-3-6-7(10)5-11-9(6)8/h2-5,11H,1H3
SMILES:
Molecular Formula: C9H8INO
Molecular Weight: 273.07 g/mol

1H-Indole, 3-iodo-7-methoxy-

CAS No.:

Cat. No.: VC16235463

Molecular Formula: C9H8INO

Molecular Weight: 273.07 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole, 3-iodo-7-methoxy- -

Specification

Molecular Formula C9H8INO
Molecular Weight 273.07 g/mol
IUPAC Name 3-iodo-7-methoxy-1H-indole
Standard InChI InChI=1S/C9H8INO/c1-12-8-4-2-3-6-7(10)5-11-9(6)8/h2-5,11H,1H3
Standard InChI Key LISNXFMZVZEIML-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1NC=C2I

Introduction

Chemical Structure and Physicochemical Properties

1H-Indole, 3-iodo-7-methoxy- belongs to the class of methoxy-activated indoles, where electron-donating substituents enhance the reactivity of specific positions on the heterocyclic ring. Its molecular formula is C₉H₈INO, with a molecular weight of 273.07 g/mol. Key physicochemical properties, inferred from analogous compounds and computational predictions, include:

PropertyValueSource Reference
Boiling Point~423°C (predicted)
Density1.54 ± 0.1 g/cm³ (predicted)
Melting PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)
pKa~16.5 (indole NH)

The methoxy group at C7 directs electrophilic substitution to the C3 position, as observed in related dimethoxyindoles . The iodine atom at C3 introduces steric and electronic effects that influence further derivatization.

Synthetic Pathways

The synthesis of 3-iodo-7-methoxyindole typically involves multi-step protocols, leveraging both classical and modern methodologies. A representative route, adapted from procedures for analogous indoles , is outlined below:

Protection of Indole Nitrogen

To prevent unwanted side reactions, the indole nitrogen is often protected. For example, tert-butyl carbamate (Boc) protection using di-tert-butyl dicarbonate in the presence of a base yields tert-butyl 7-methoxy-1H-indole-1-carboxylate .

Electrophilic Iodination

The protected indole undergoes iodination at C3 using N-iodosuccinimide (NIS) under acidic conditions (e.g., trifluoroacetic acid). The methoxy group at C7 activates the C3 position, facilitating regioselective substitution .

Deprotection

Removal of the Boc group via acidolysis (e.g., HCl in dioxane) affords the free 3-iodo-7-methoxyindole.

Key Reaction Conditions

  • Iodination yield: ~90% (estimated from analogous reactions)

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures

Reactivity and Functionalization

The iodine atom at C3 enables diverse transformations, particularly cross-coupling reactions critical to medicinal chemistry:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids replaces iodine with aryl groups. For example, using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol produces biaryl derivatives .

Ullmann-Type Coupling

Copper-mediated coupling with amines or thiols generates C–N or C–S bonds. For instance, reaction with CuI and 1,10-phenanthroline in DMF at 100°C yields aminomethylated products .

Electrophilic Substitution

The methoxy group directs further electrophilic attack to C5 or C6 positions. Nitration with HNO₃/AcOH or sulfonation with SO₃ has been reported for similar compounds .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

3-Iodo-7-methoxyindole serves as a precursor to kinase inhibitors and serotonin receptor modulators. For example, its Suzuki coupling products have shown activity against c-Met kinase (IC₅₀ < 100 nM) .

Agrochemicals

Derivatives functionalized at C3 exhibit herbicidal and fungicidal properties. A 2025 study highlighted its use in synthesizing auxin mimics with enhanced soil stability .

Materials Science

Iodinated indoles are precursors to conductive polymers. Electropolymerization of 3-iodo-7-methoxyindole derivatives yields thin films with tunable bandgaps (~2.1–2.5 eV) .

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